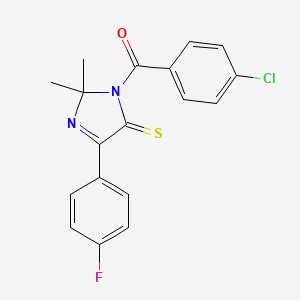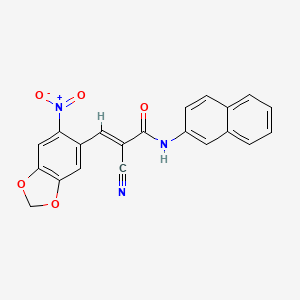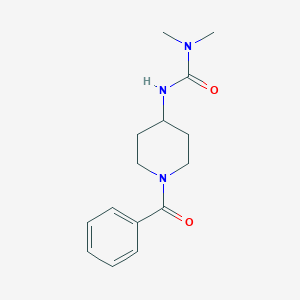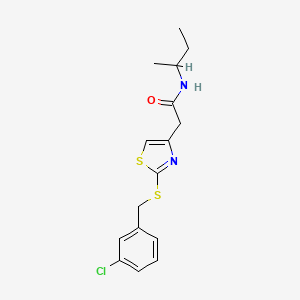
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzoyl group, a fluorophenyl group, and a dimethyl-dihydro-imidazole-thione core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzoyl and fluorophenyl intermediates, which are then subjected to cyclization reactions to form the imidazole-thione core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-one
- 3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-sulfone
Uniqueness
Compared to similar compounds, 1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-9-14(20)10-6-11)17(24)22(18)16(23)12-3-7-13(19)8-4-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXVBSGQLAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2796505.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B2796510.png)

![8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine](/img/structure/B2796514.png)
![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)

![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)
![4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2796521.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2796524.png)


